molecular formula C19H23NO6 B601822 4-Hydroxy Atomoxetine Oxalate CAS No. 457634-21-8

4-Hydroxy Atomoxetine Oxalate

Cat. No.: B601822
CAS No.: 457634-21-8
M. Wt: 361.40
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Description

4-Hydroxy Atomoxetine Oxalate is a metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atomoxetine Oxalate involves the hydroxylation of Atomoxetine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Atomoxetine Oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

4-Hydroxy Atomoxetine Oxalate exhibits similar pharmacodynamic properties to Atomoxetine, primarily functioning as a selective norepinephrine reuptake inhibitor. This mechanism is crucial in managing ADHD symptoms by increasing norepinephrine levels in the synaptic cleft, thereby enhancing attention and focus in patients. Additionally, it has been noted for its potential off-label uses in treating conditions such as chronic pain and treatment-resistant depression.

Attention Deficit Hyperactivity Disorder (ADHD)

The primary application of this compound is in the management of ADHD. It is particularly beneficial for patients who cannot tolerate stimulant medications due to side effects or contraindications. Clinical studies have demonstrated its efficacy in reducing ADHD symptoms across diverse populations, including children and adults .

Chronic Pain Management

Recent case studies have highlighted the effectiveness of Atomoxetine, including its hydroxy derivative, in alleviating chronic pain symptoms, particularly when comorbid with post-traumatic stress disorder (PTSD). A notable case involved a patient whose chronic pain improved significantly after switching from methylphenidate to Atomoxetine. The patient reported enhanced emotional regulation and social interaction after sustained treatment with high doses of Atomoxetine .

Treatment-Resistant Depression

While not FDA-approved for this indication, there is emerging evidence supporting the use of this compound in adult patients with treatment-resistant depression. Its norepinephrine reuptake inhibition may provide benefits where traditional antidepressants fail .

Case Study: Chronic Pain with Comorbid PTSD

A detailed case report documented a female patient with chronic pain and PTSD who transitioned from methylphenidate to Atomoxetine. Over the course of treatment:

  • Initial Dose : Started at 40 mg/day.
  • Progression : Gradual increase to 120 mg/day over several months.
  • Outcomes : Marked improvement in pain-related scales and emotional well-being; the patient resumed social activities after years of isolation.

The patient's experience underscores the potential benefits of this compound beyond ADHD, particularly in complex cases involving chronic pain and mental health disorders .

Synthesis and Development

Recent advancements have focused on the synthesis of this compound through novel methods that enhance yield and purity. A patented process involves multiple steps starting from 3-chloro-1-phenylpropanol, ultimately yielding crystalline forms of the compound suitable for pharmaceutical applications . This efficient synthesis is crucial for ensuring a stable supply for clinical use.

Mechanism of Action

The mechanism of action of 4-Hydroxy Atomoxetine Oxalate involves its role as a selective norepinephrine reuptake inhibitor. It blocks the norepinephrine transporter, increasing the concentration of norepinephrine in the synaptic cleft. This action enhances neurotransmission and improves symptoms of ADHD. The compound also interacts with other molecular targets, including the serotonin transporter and N-methyl-D-aspartate receptor, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Atomoxetine Oxalate is unique due to its specific hydroxylation at the aromatic ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, it retains significant activity as a norepinephrine reuptake inhibitor, making it a valuable compound for therapeutic and research purposes .

Biological Activity

4-Hydroxy Atomoxetine Oxalate (4-OH-ATX) is a significant metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in treating attention-deficit hyperactivity disorder (ADHD). Understanding the biological activity of this compound is crucial for its therapeutic applications and potential side effects. This article synthesizes data from various studies, highlighting its mechanism of action, pharmacokinetics, and biological effects.

Target and Mode of Action
this compound functions by inhibiting the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This action enhances neurotransmission, particularly in the central nervous system (CNS), which is vital for improving attention and focus in ADHD patients.

Biochemical Pathways
The formation of 4-OH-ATX is mediated by the enzyme cytochrome P450 2D6 (CYP2D6), which is polymorphically expressed among individuals. Variations in CYP2D6 activity can significantly influence the metabolism and efficacy of Atomoxetine and its metabolites .

Pharmacokinetics

Absorption and Distribution
After oral administration, Atomoxetine is rapidly absorbed, with 4-OH-ATX being one of its primary metabolites. The pharmacokinetics are influenced by genetic polymorphisms in CYP2D6, affecting bioavailability and clearance rates. For extensive metabolizers, the absolute bioavailability of Atomoxetine is approximately 63%, while it can reach up to 94% in poor metabolizers .

Metabolism and Excretion
4-OH-ATX undergoes extensive glucuronidation and is primarily excreted in urine. Studies indicate that over 80% of a dose is eliminated as glucuronide conjugates, with only a minor fraction excreted unchanged . The half-life of Atomoxetine varies based on CYP2D6 activity, ranging from 3 to 5.6 hours .

Biological Effects

Cellular Effects
Research shows that this compound enhances norepinephrine levels by inhibiting its reuptake, which has been linked to improved cognitive functions in ADHD patients. In laboratory settings, higher doses correlate with increased norepinephrine concentrations but may also lead to adverse effects such as hyperactivity and cardiovascular changes .

Dosage Effects in Animal Models
Studies demonstrate that the effects of 4-OH-ATX are dose-dependent. In animal models, varying dosages resulted in different levels of norepinephrine elevation, showcasing both therapeutic benefits and potential side effects at higher concentrations.

Comparative Analysis

Compound Mechanism of Action Pharmacokinetics
Atomoxetine Norepinephrine reuptake inhibitionBioavailability: 63%-94%
This compound Norepinephrine reuptake inhibitionMajor metabolite; >80% excreted as glucuronides
N-desmethyl Atomoxetine Weaker NRI activityLess significant pharmacological effects

Case Studies

  • Efficacy in ADHD Treatment : A clinical trial involving children and adolescents demonstrated that Atomoxetine (and by extension its metabolites) significantly improved ADHD symptoms compared to placebo . The results indicated a marked improvement in attention span and reduction in impulsivity.
  • Metabolic Profiling Research : Studies have shown that individuals with variations in CYP2D6 exhibit different metabolic profiles for Atomoxetine and its metabolites, including 4-OH-ATX. These profiles can affect therapeutic outcomes and side effect profiles, highlighting the importance of pharmacogenomics in treatment planning .

Properties

CAS No.

457634-21-8

Molecular Formula

C19H23NO6

Molecular Weight

361.40

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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